molecular formula C13H15NO4 B3301726 1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid CAS No. 912335-92-3

1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid

Cat. No. B3301726
CAS RN: 912335-92-3
M. Wt: 249.26 g/mol
InChI Key: KVJTUZMRAXZYDZ-UHFFFAOYSA-N
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Description

“1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid” is a complex organic compound. It contains a carbonyl group, a benzyloxy group, and a carboxylic acid group . The carbonyl and the hydroxyl oxygen in the carboxylic acid group are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .


Synthesis Analysis

The synthesis of such compounds often involves reactions like protodeboronation of alkyl boronic esters and Suzuki–Miyaura coupling . Protodeboronation is a process where a boronic ester is converted to a boronic acid, and then further reacted to form the desired product . Suzuki–Miyaura coupling is a type of reaction that forms a carbon-carbon bond between an organoboron compound and a halide using a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The carbonyl and the hydroxyl oxygen in the carboxylic acid group are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape . The benzyloxy group is likely to add further complexity to the structure.


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse due to the presence of multiple reactive groups. The carbonyl group is known to undergo nucleophilic addition reactions . The carboxylic acid group can react with alcohols to form esters, a process called Fischer esterification . It can also react with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. In general, compounds containing a carbonyl group and a carboxylic acid group are polar and can form hydrogen bonds, which can affect their boiling points and solubilities .

Mechanism of Action

The mechanism of action of this compound would depend on the specific context in which it is used. In general, the carbonyl group in the compound can undergo nucleophilic addition reactions . The carboxylic acid group can react with alcohols to form esters, a process called Fischer esterification . It can also react with amines to form amides .

properties

IUPAC Name

2-methyl-1-phenylmethoxycarbonylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(11(15)16)7-8-14(13)12(17)18-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJTUZMRAXZYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid
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1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid
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1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid
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1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid
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1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid
Reactant of Route 6
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1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid

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